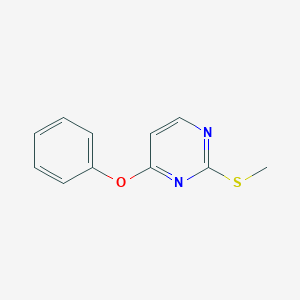

2-Methylthio-4-phenoxypyrimidine

Description

2-Methylthio-4-phenoxypyrimidine is a pyrimidine derivative substituted with a methylthio (-SCH₃) group at position 2 and a phenoxy (-OPh) group at position 4. Pyrimidines are heterocyclic aromatic compounds integral to nucleic acids (DNA/RNA) and exhibit diverse pharmacological activities, including antibacterial, antitumor, and agrochemical applications .

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28g/mol |

IUPAC Name |

2-methylsulfanyl-4-phenoxypyrimidine |

InChI |

InChI=1S/C11H10N2OS/c1-15-11-12-8-7-10(13-11)14-9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

LEXAOEXBTWFQAO-UHFFFAOYSA-N |

SMILES |

CSC1=NC=CC(=N1)OC2=CC=CC=C2 |

Canonical SMILES |

CSC1=NC=CC(=N1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Pharmacological Relevance

The pharmacological and physicochemical properties of pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of 2-methylthio-4-phenoxypyrimidine and related compounds (Table 1):

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*Calculated MW for target: C₁₁H₁₀N₂OS (C: 60.5%, H: 4.6%, N: 12.8%, O: 7.3%, S: 14.7%).

Key Observations:

Substituent Reactivity: The chloro group in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine increases electrophilicity, making it reactive in substitution reactions. Methoxy (e.g., 2-methoxy-4-methylpyrimidine ) is electron-donating, increasing solubility but reducing metabolic stability compared to methylthio (-SCH₃), which is weakly electron-withdrawing .

Pharmacological Implications: Amino (e.g., 2-amino-6-fluoro-4-methoxypyrimidine ) introduces hydrogen-bonding capacity, which may enhance target affinity but reduce membrane permeability compared to methylthio . Thione groups (e.g., in ) act as hydrogen-bond acceptors, differing from methylthio’s role as a hydrophobic moiety. This distinction could influence antibacterial efficacy .

Molecular Weight and Lipophilicity :

- The target compound’s higher molecular weight (218 g/mol) and aromatic substituents suggest increased lipophilicity compared to smaller analogs (e.g., 124.14 g/mol for 2-methoxy-4-methylpyrimidine ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.

Preparation Methods

Base-Mediated Coupling of 4-Chloro-2-(methylthio)pyrimidine with Phenol

The most widely reported method involves reacting 4-chloro-2-(methylthio)pyrimidine with phenol derivatives under basic conditions. Key parameters include:

Reaction Conditions

-

Solvents : Acetonitrile, toluene, or dimethyl sulfoxide (DMSO).

-

Bases : Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

Mechanism

The reaction proceeds via deprotonation of phenol to generate a phenoxide ion, which displaces the chloride at the 4-position of the pyrimidine ring (Figure 1). The methylthio group at the 2-position remains inert under these conditions due to its weaker leaving group ability compared to chloride.

Example Protocol

Microwave-Assisted Substitution

Microwave irradiation reduces reaction times significantly:

Halogenation-Oxidation Sequential Pathways

Synthesis via 5-Bromo Intermediate

A two-step approach involves bromination followed by phenoxylation:

Step 1: Bromination

4-Chloro-2-(methylthio)pyrimidine is treated with N-bromosuccinimide (NBS) in CCl₄ to yield 5-bromo-4-chloro-2-(methylthio)pyrimidine.

Step 2: Phenoxylation

The brominated intermediate reacts with phenol in DMF at 100°C using NaH as the base.

Yield : 68% (over two steps).

Copper-Catalyzed C–O Cross-Coupling

Using a Polymeric Cu(I) Catalyst

A recent advance employs a CO₃-bridged Cu(I) complex ([Cu₃(DMAP)₈(μ₃-CO₃)₂]I₂) for coupling 4-chloro-2-(methylthio)pyrimidine with arylboronic acids:

-

Conditions : KOH, H₂O, 80°C, 1 hour.

-

Advantages : Ligand-free, water-compatible, and recyclable catalyst.

Oxidation of 2-Methylthio-4-(phenylthio)pyrimidine

m-Chloroperbenzoic Acid (mCPBA) Oxidation

2-Methylthio-4-(phenylthio)pyrimidine is oxidized with mCPBA in chloroform at −15°C to replace the phenylthio group with phenoxy:

Comparative Analysis of Methods

Critical Parameter Optimization

Solvent Effects

Base Selection

-

Hydroxide bases (KOH, NaOH) outperform carbonates in microwave-assisted reactions.

-

Bulky bases (Cs₂CO₃) improve selectivity in sterically hindered systems.

Scalability and Industrial Applications

Kilo-Scale Synthesis

Patent WO2021113282A1 details a plant-scale process:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.